3-Methyltetrahydrofuran-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for preparing 3-methyltetrahydrofuran-3-carboxylic acid involves the reduction of 3-formyltetrahydrofuran (FTHF) or 3-(hydroxymethyl)tetrahydrofuran (HOMeTHF) using a secondary alcohol in the presence of a zirconia catalyst . This process is a variation of the Meerwein-Ponndorf-Verley reduction, which is known for its mild and selective reduction of aldehydes and ketones .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
3-Methyltetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
3-Methyltetrahydrofuran: A related compound with similar structural features but lacking the carboxylic acid group.
Tetrahydrofuran-3-carboxylic acid: Similar in structure but without the methyl group at the 3-position.
2-Methyltetrahydrofuran-3-carboxylic acid: Another related compound with a methyl group at a different position.
Uniqueness: 3-Methyltetrahydrofuran-3-carboxylic acid is unique due to its specific combination of a cyclic structure, a methyl group at the 3-position, and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-methyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZNEKJUIYLHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158760-45-2 | |
Record name | 3-methyloxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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